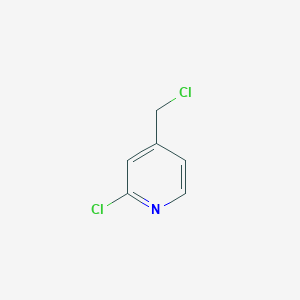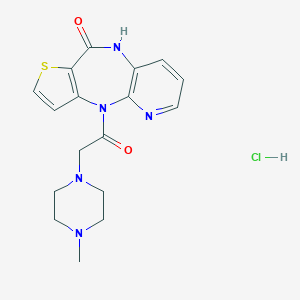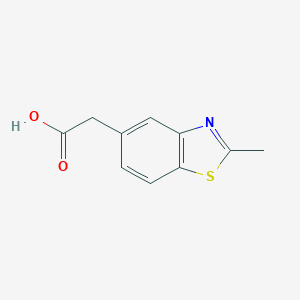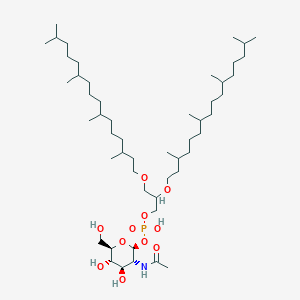
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol, also known as archaeal lipid, is a unique lipid molecule that is found in the cell membranes of archaea, a group of microorganisms that thrive in extreme environments. This molecule has gained significant attention in scientific research due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol is not yet fully understood. However, it is known that this molecule plays a crucial role in maintaining the fluidity and stability of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes. The unique structure of this lipid molecule, which includes a branched phytanyl chain and a phosphorylated sugar head group, allows it to interact with other lipid molecules in the cell membrane and maintain its structural integrity.
Effets Biochimiques Et Physiologiques
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol has several biochemical and physiological effects. It has been shown to enhance the stability and fluidity of cell membranes, which can improve the efficiency of various cellular processes. Additionally, this molecule has been found to have antioxidant properties, which can protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol in lab experiments has several advantages and limitations. One of the main advantages is its unique structure and properties, which make it an ideal candidate for studying 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes and their adaptation to extreme environments. However, the isolation and purification of this molecule from archaea cell membranes can be a challenging and time-consuming process, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol. One area of research is in the development of synthetic methods for producing this molecule in the laboratory, which can facilitate further studies on its properties and potential applications. Additionally, further research is needed to fully understand the mechanism of action of this molecule and its role in maintaining the structural integrity of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes. Finally, the potential applications of this molecule in various fields, including biotechnology and medicine, should be explored further.
Méthodes De Synthèse
The synthesis of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol is a complex process that involves several steps. The most common method of synthesis involves the isolation of the lipid molecule from archaea cell membranes, followed by purification and characterization. However, recent advancements in synthetic chemistry have enabled the production of this molecule in the laboratory, which has facilitated further research.
Applications De Recherche Scientifique
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol has been extensively studied for its unique properties and potential applications in various fields of research. One of the most significant areas of research is in the study of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes and their adaptation to extreme environments. This lipid molecule plays a crucial role in maintaining the structural integrity of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes, which allows these microorganisms to survive in extreme conditions such as high temperatures, high pressures, and acidic environments.
Propriétés
Numéro CAS |
105481-55-8 |
|---|---|
Nom du produit |
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol |
Formule moléculaire |
C51H102NO11P |
Poids moléculaire |
936.3 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C51H102NO11P/c1-37(2)18-12-20-39(5)22-14-24-41(7)26-16-28-43(9)30-32-59-35-46(36-61-64(57,58)63-51-48(52-45(11)54)50(56)49(55)47(34-53)62-51)60-33-31-44(10)29-17-27-42(8)25-15-23-40(6)21-13-19-38(3)4/h37-44,46-51,53,55-56H,12-36H2,1-11H3,(H,52,54)(H,57,58)/t39?,40?,41?,42?,43?,44?,46?,47-,48-,49-,50-,51+/m1/s1 |
Clé InChI |
WNWOOHUDLPZBOL-RTRJGHHGSA-N |
SMILES isomérique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonymes |
2,3-di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol N-acetylglucosamine 1-phosphate 2,3-diphytanyl glycerol diethe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



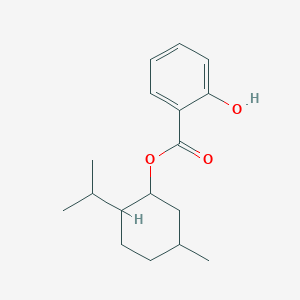
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
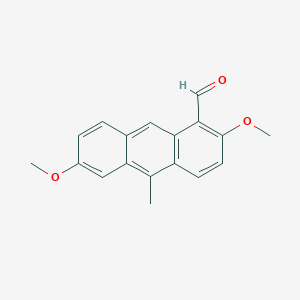
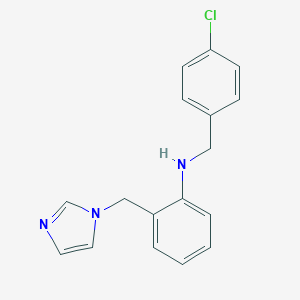
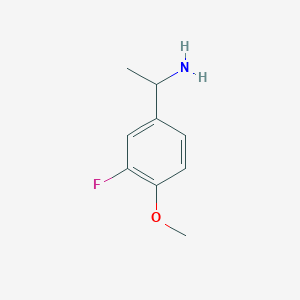
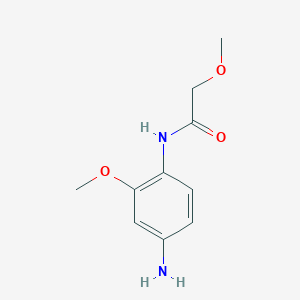
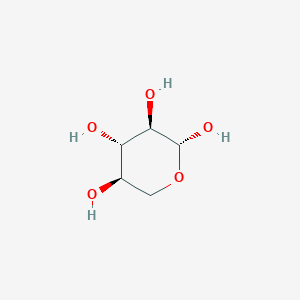
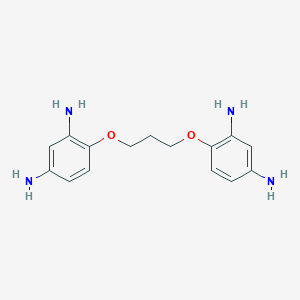

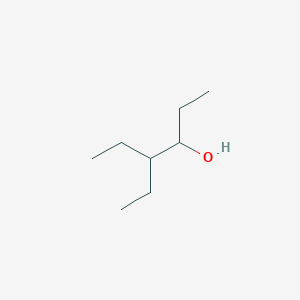
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)
